2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-methoxyphenyl)thiazole
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Overview
Description
2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-methoxyphenyl)thiazole is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-methoxyphenyl)thiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: This can be achieved through a approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.
Formation of the Thiazole Ring: This step involves the cyclization of a thioamide with a haloketone under acidic conditions to form the thiazole ring.
Coupling of the Rings: The final step involves coupling the triazole and thiazole rings through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-methoxyphenyl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-methoxyphenyl)thiazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-methoxyphenyl)thiazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)-4-(4-methoxyphenyl)thiazole
- 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-phenylthiazole
Uniqueness
The uniqueness of 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-methoxyphenyl)thiazole lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-4-(4-methoxyphenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4OS/c1-12-18(22-23-24(12)15-5-3-4-14(20)10-15)19-21-17(11-26-19)13-6-8-16(25-2)9-7-13/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDZTZXDYZMXMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NC(=CS3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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